molecular formula C5H3F3N2O B009313 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone CAS No. 105480-29-3

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Cat. No.: B009313
CAS No.: 105480-29-3
M. Wt: 164.09 g/mol
InChI Key: WSUYAJLYJNJPES-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (CAS 105480-29-3) is a high-value chemical building block with significant potential in medicinal chemistry research, particularly in the development of novel antimicrobial agents. This compound features an imidazole ring, a privileged scaffold in antifungal and antibacterial drug discovery, coupled with a reactive trifluoromethyl ketone group. Research Applications and Value: The primary research value of this compound lies in its use as a key synthetic intermediate for the creation of advanced azole derivatives. Scientific studies have demonstrated that novel oxime ether compounds incorporating an imidazole scaffold and a trifluoromethyl group exhibit potent, broad-spectrum antimicrobial effects . These derivatives have shown exceptional efficacy against dermatophytes such as Trichophyton mentagrophytes , with Minimum Inhibitory Concentration (MIC) values significantly lower than the reference drug griseofulvin, as well as remarkable activity against Gram-negative ( Escherichia coli ) and Gram-positive ( Bacillus subtilis ) bacteria, outperforming ciprofloxacin in some cases . Mechanism of Action: The imidazole core is known to inhibit fungal lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, thereby disrupting fungal cell membrane integrity . Molecular docking studies suggest that such compounds may also inhibit the bacterial cell division protein FtsZ, indicating a potential for dual-acting mechanisms that could help in addressing drug resistance . The presence of the strong electron-withdrawing trifluoromethyl group adjacent to the carbonyl can enhance binding affinity and metabolic stability, making this compound a versatile precursor for structure-activity relationship (SAR) studies. Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3(11)4-9-1-2-10-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUYAJLYJNJPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256158
Record name 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone
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Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105480-29-3
Record name 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-one
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Preparation Methods

Reaction Conditions and Parameters

The reaction proceeds under mild alkaline conditions, with ammonium hydroxide acting as both a base and a nucleophile. Key parameters include:

ParameterOptimal ConditionImpact on Yield/Purity
Reaction Time2 hoursProlonged time risks side reactions
TemperatureAmbient (20–25°C)Higher temps accelerate hydrolysis
Ammonium Hydroxide25–30% aqueous solutionExcess NH₄OH ensures completion
SolventNone (neat conditions)Simplifies purification

The absence of solvent minimizes byproduct formation, while the exothermic nature of the reaction necessitates temperature monitoring to prevent decomposition.

Mechanistic Insights

The hydrolysis mechanism proceeds via nucleophilic attack of hydroxide ions on the pentafluoroethyl group, leading to sequential fluorine substitution. The proposed pathway involves:

  • Initial Deprotonation : The imidazole nitrogen abstracts a proton from NH₄OH, enhancing the nucleophilicity of the adjacent carbon.

  • Fluorine Displacement : Hydroxide ions replace two fluorine atoms on the CF₂CF₃ group, forming a geminal diol intermediate.

  • Elimination : The diol undergoes dehydration to yield the trifluoromethyl ketone.

The reaction’s selectivity for retaining the imidazole ring while modifying the fluorinated side chain is attributed to the stability of the aromatic system under basic conditions.

Optimization Strategies for Industrial Scalability

While the Fujii method achieves laboratory-scale success, industrial production requires modifications to address cost, safety, and waste management.

Catalyst Screening

Recent studies have explored heterogeneous catalysts to enhance reaction rates:

CatalystYield (%)Reaction TimeNotes
Amberlyst A-21941.5 hoursRecyclable, minimizes waste
Zeolite H-Y892 hoursRequires high pressure
No catalyst (Fujii)96.32 hoursBaseline for comparison

Amberlyst A-21, a solid-supported base, reduces reaction time by 25% while maintaining yield, making it suitable for continuous flow systems.

Solvent Effects

Although the original method uses neat conditions, polar aprotic solvents can improve mixing in large batches:

SolventDielectric ConstantYield (%)Byproducts
DMF36.795<1% imidazole
THF7.5885% dimerization
NeatN/A96.3None detected

DMF stabilizes the transition state but complicates purification due to high boiling points.

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol/water mixtures (3:1 v/v), yielding colorless crystals with >99% purity. Key characterization data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imidazole H), 7.85 (s, 1H, imidazole H), 3.95 (q, J = 10.2 Hz, 2H, CF₃CO).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -72.5 (s, CF₃).

  • HRMS (ESI+) : m/z 165.0391 [M+H]⁺ (calc. 165.0402).

Challenges and Mitigation

Byproduct Formation

The major byproduct, 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanol (≤3%), arises from over-reduction. Strategies to suppress this include:

  • Maintaining pH > 10 to favor ketone stability

  • Using anhydrous NH₄OH to limit water availability

Moisture Sensitivity

The trifluoromethyl ketone is hygroscopic, necessitating storage under nitrogen with molecular sieves .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

Chemistry

TFIE serves as a building block in synthetic organic chemistry. Its trifluoromethyl group enhances the stability and reactivity of the molecules it forms part of, making it a valuable precursor for synthesizing more complex compounds. It is particularly useful in the development of fluorinated pharmaceuticals and agrochemicals .

Biological Studies

Research has indicated that TFIE exhibits potential antimicrobial and antiviral properties . Studies have explored its efficacy against various pathogens, suggesting that it may modulate biological pathways through interactions with specific molecular targets . The imidazole ring contributes to its biological activity by influencing binding affinity to biological receptors.

Medicinal Chemistry

In the realm of drug discovery, TFIE is investigated as a pharmaceutical intermediate . Its unique chemical properties allow for modifications that can lead to the development of novel therapeutic agents. The compound's ability to form stable complexes with biological macromolecules positions it as a candidate for further pharmacological studies .

Industrial Applications

TFIE finds applications in the production of specialty chemicals and materials that require specific properties imparted by fluorinated compounds. This includes uses in coatings, lubricants, and other industrial formulations where enhanced chemical resistance is desired .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that TFIE exhibited significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent. The mechanism of action was linked to its ability to disrupt bacterial cell membranes .

Case Study 2: Drug Development

In medicinal chemistry research, TFIE was used as an intermediate in synthesizing a series of novel imidazole-based compounds aimed at targeting specific enzymes involved in metabolic pathways. Initial results indicated promising bioactivity profiles, warranting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can influence the compound’s bioavailability and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Positional Isomers: 1H-Imidazol-1-yl vs. 1H-Imidazol-2-yl Derivatives

A critical distinction lies in the substitution position of the imidazole ring. For example:

  • 2,2,2-Trifluoro-1-(1H-imidazol-1-yl)ethanone (CAS: 1546-79-8): The trifluoroacetyl group is attached to the N-1 position of imidazole. This isomer exhibits lower thermal stability compared to the 2-yl analog, as the electron-withdrawing effect destabilizes the aromatic system. It is commonly used in coordination chemistry but requires storage at 2–8°C under inert conditions .
  • Target Compound (2-yl isomer) : The 2-position substitution allows for better conjugation with the imidazole ring, increasing stability and reactivity in cross-coupling reactions. This positional difference also influences hydrogen-bonding interactions in biological systems .
Table 1: Physicochemical Comparison of Positional Isomers
Property 2-yl Isomer (Target) 1-yl Isomer
CAS Number 105480-29-3 1546-79-8
Molecular Formula C₅H₃F₃N₂O C₅H₃F₃N₂O
Boiling Point Not reported Not reported
Stability Stable at room temperature Requires 2–8°C storage
Key Applications Antifungal precursors Coordination chemistry

Trifluoroacetyl vs. Aryl-Substituted Ethanones

Compounds with aryl groups instead of trifluoroacetyl exhibit distinct electronic and biological properties:

  • 2-(1H-Imidazol-1-yl)-1-(4-trifluoromethylphenyl)ethanone (CAS: Not reported): Features a trifluoromethylphenyl group instead of trifluoroacetyl. The extended conjugation enhances UV absorption, making it suitable for photochemical studies. However, it shows reduced antifungal activity compared to the target compound due to steric hindrance .
  • 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Oxime: This derivative, modified with dichlorophenyl and oxime groups, demonstrates superior antifungal activity (e.g., Sertaconazole) but higher toxicity due to the dichlorophenyl moiety .

Substituent Effects on Stability and Reactivity

  • 2-(N-Substituted)-1-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethanone (): The triphenylimidazole core increases molecular weight (MW: 421–474 g/mol) and melting points (100–135°C), improving crystallinity but reducing solubility in polar solvents. These derivatives show moderate anti-inflammatory activity (35–40% yield) .
  • Propenyl-Substituted Analog (CAS: Not reported): The addition of an allyl group at N-1 (2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethanone) enhances hydrophobicity (LogP: 2.4) but introduces synthetic challenges due to competing alkylation side reactions .

Biological Activity

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone (CAS No. 1546-79-8) is a fluorinated compound with significant biological activity. Its structure features a trifluoromethyl group attached to an imidazole ring, which is known for its diverse pharmacological properties. The compound's molecular formula is C5H3F3N2OC_5H_3F_3N_2O and it has a molecular weight of 164.09 g/mol . This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is largely attributed to its interaction with various biological targets. The imidazole moiety plays a crucial role in coordinating with metal ions, which is critical for the inhibition of certain enzymes. For instance, studies have shown that imidazole derivatives can effectively inhibit heme oxygenases (HOs), which are involved in heme degradation and have implications in various diseases .

Key Mechanisms:

  • Enzyme Inhibition : The compound has been observed to bind to the distal pocket of heme oxygenase, displacing the catalytic water ligand and inhibiting enzyme activity .
  • Metal Coordination : The imidazole ring can coordinate with metal ions such as iron, enhancing its potency as an inhibitor .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of imidazole compounds can exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth .
  • Antimicrobial Properties : Some studies suggest that imidazole derivatives can act against various bacterial strains, potentially serving as lead compounds for antibiotic development .
  • Neuroprotective Effects : The ability of certain imidazole derivatives to cross the blood-brain barrier suggests potential neuroprotective applications .

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Inhibition of Heme Oxygenase :
    • A study demonstrated that imidazole-based inhibitors could effectively inhibit HO activity in vitro. The binding mode was characterized by X-ray crystallography, revealing how the compound occupies the active site and alters enzyme conformation .
  • Anticancer Activity :
    • In a preclinical trial, an imidazole derivative similar to this compound showed significant cytotoxicity against cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
  • Antimicrobial Testing :
    • A series of tests on various bacterial strains indicated that imidazole derivatives exhibited varying degrees of antimicrobial activity, suggesting potential applications in treating resistant infections .

Data Summary

The following table summarizes key properties and findings related to this compound:

Property/ActivityDescription/Findings
Molecular FormulaC5H3F3N2OC_5H_3F_3N_2O
Molecular Weight164.09 g/mol
MechanismInhibits heme oxygenase; coordinates with metal ions
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against various bacterial strains
Neuroprotective PotentialCan cross the blood-brain barrier

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone with high yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-chloro-1-(1H-imidazol-2-yl)ethanone with trifluoromethylating agents (e.g., trifluoroacetic anhydride) in anhydrous dioxane for 16–24 hours, using potassium carbonate as a base, achieves yields of 30–40% after recrystallization from ethanol . Optimization includes controlling reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios of reactants to minimize side products like hydrolyzed intermediates .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a quartet at δ ~−71 ppm in ¹⁹F NMR, while the imidazole proton signals resonate at δ 7.2–8.1 ppm in ¹H NMR. The ketone carbonyl carbon is observed at δ ~180 ppm in ¹³C NMR with coupling to fluorine (J = 34–35 Hz) .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .
  • Mass Spectrometry : A molecular ion peak at m/z 203.16 ([M]⁺) aligns with the molecular formula C₅H₃F₃N₂O .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with ethyl acetate/hexane (3:7) eluent removes polar impurities. Recrystallization from ethanol or acetonitrile enhances purity (>95%), as evidenced by sharp melting points (120–125°C) and consistent HPLC retention times .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing CF₃ group increases the electrophilicity of the ketone, accelerating nucleophilic attacks (e.g., Grignard reagents or hydrazines). Comparative studies with non-fluorinated analogues show a 2–3× rate enhancement, validated via kinetic assays (UV-Vis monitoring at 280 nm) . Computational DFT studies (B3LYP/6-31G*) reveal a lowered LUMO energy (−1.8 eV) for the trifluoro derivative, rationalizing its heightened reactivity .

Q. What strategies resolve contradictions in crystallographic data for imidazole-containing trifluoroethanone derivatives?

  • Methodological Answer : For ambiguous X-ray diffraction patterns, employ high-resolution data collection (λ = 0.71073 Å, 100 K) and SHELXL refinement with twin-law correction. Compare derived bond lengths (C=O: 1.21 Å; C-F: 1.33 Å) with literature values for analogous structures . Discrepancies in unit cell parameters may arise from solvent inclusion, addressed via PLATON SQUEEZE .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs of this compound?

  • Methodological Answer : Replace the imidazole ring with benzimidazole or triazole moieties to modulate bioactivity. For instance, 1-(1H-benzimidazol-2-yl)-2-(4-hydrazinylphenyl)ethanone derivatives exhibit enhanced anti-inflammatory activity (IC₅₀ = 12 µM vs. COX-2), as shown in enzyme inhibition assays . SAR tables correlating substituent electronegativity (Hammett σ values) with biological efficacy are critical .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies (25–40%)?

  • Methodological Answer : Variability arises from differences in reaction conditions (e.g., solvent purity, catalyst loading). For example, using anhydrous dioxane with rigorous inert gas protection improves yields to 40%, while traces of moisture promote hydrolysis, reducing yields to 25% . Replicate experiments under controlled humidity (<10 ppm H₂O) and standardized reagent sources are recommended .

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and explosion-proof equipment due to the compound’s irritant properties (GHS hazard codes: H315, H319). Waste disposal follows EPA guidelines for fluorinated organics, with neutralization via alkaline hydrolysis (10% NaOH, 60°C, 2 hours) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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